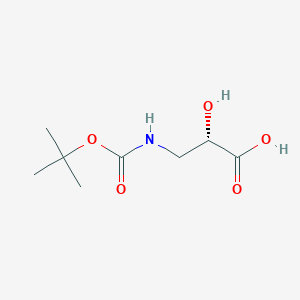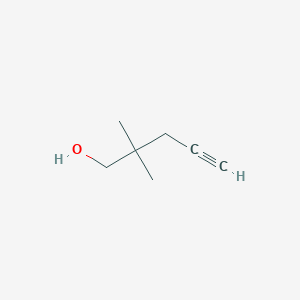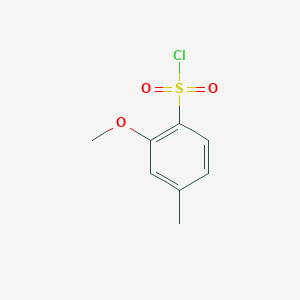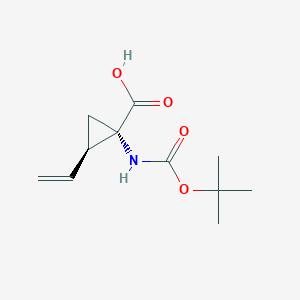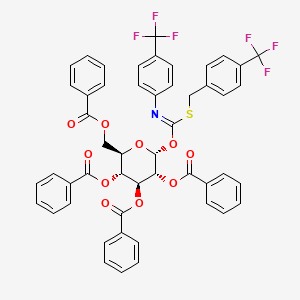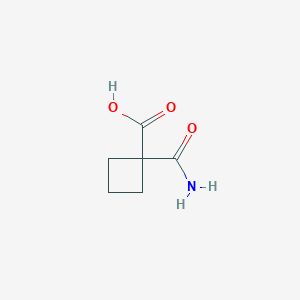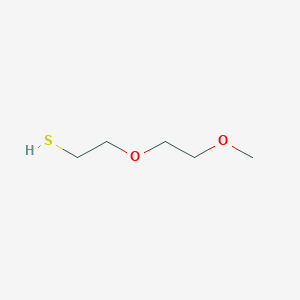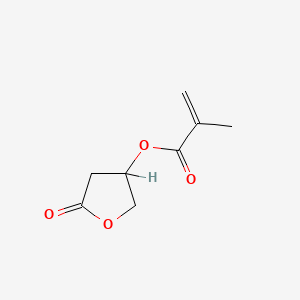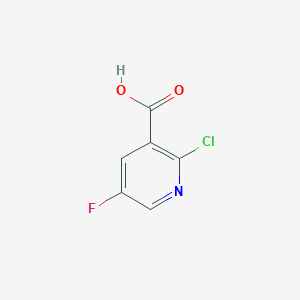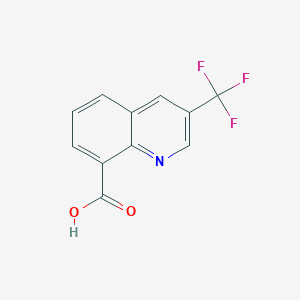
3-(三氟甲基)喹啉-8-羧酸
描述
- 3-(Trifluoromethyl)quinoline-8-carboxylic acid is a chemical compound with the molecular formula C₁₁H₆F₃NO₂ .
- It belongs to the quinoline family and contains a trifluoromethyl group at position 3.
- The compound is used in pharmaceutical research and has diverse applications beyond its role as an antimalarial agent.
Synthesis Analysis
- The synthesis of 3-(trifluoromethyl)quinoline-8-carboxylic acid involves several steps, including cyclization reactions and functional group modifications.
- Specific synthetic routes may vary, but common methods include cyclization of appropriate precursors or modification of existing quinoline derivatives.
Molecular Structure Analysis
- The compound’s molecular structure consists of a quinoline ring with a trifluoromethyl group attached at position 3.
- The presence of fluorine atoms affects its reactivity and pharmacological properties.
Chemical Reactions Analysis
- 3-(Trifluoromethyl)quinoline-8-carboxylic acid can participate in various chemical reactions, including nucleophilic substitutions, acid-base reactions, and oxidative processes.
- Its reactivity depends on the functional groups present and the reaction conditions.
Physical And Chemical Properties Analysis
- The compound is a solid with a white to pale yellow color.
- It has a melting point within a specific range and is sparingly soluble in water.
- Additional physical and chemical properties can be found in relevant literature.
科学研究应用
-
- Quinoline and its derivatives have received considerable attention in drug design due to their broad spectrum of bioactivity . They are used as a core template in drug discovery .
- The methods of application involve various synthetic approaches to harness the derivatives of the bioactive quinolines .
- The outcomes of these applications have led to the development of numerous drugs. The in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
-
Catalysis
- 3-(Trifluoromethyl)quinoline-8-carboxylic Acid is used in catalysis.
-
- This compound is used in chemical research, particularly in the synthesis of various organic compounds .
- The methods of application in this field involve using this compound as a reagent or intermediate in the synthesis of other compounds .
- The outcomes of these applications are the successful synthesis of various organic compounds .
-
- Quinoline and its derivatives, including “3-(trifluoromethyl)quinoline-8-carboxylic Acid”, have been used in the synthesis of biologically and pharmaceutically active compounds .
- The methods of application involve various synthetic approaches to harness the derivatives of the bioactive quinolines .
- The outcomes of these applications have led to the development of numerous drugs .
-
- This compound is used in industrial chemistry, particularly in the synthesis of various organic compounds .
- The methods of application in this field involve using this compound as a reagent or intermediate in the synthesis of other compounds .
- The outcomes of these applications are the successful synthesis of various organic compounds .
-
- Quinoline and its derivatives, including “3-(trifluoromethyl)quinoline-8-carboxylic Acid”, have been used in neuroscience research .
- The methods of application involve various experimental procedures to study the effects of these compounds on neurotransmitter receptors .
- The outcomes of these applications have led to a better understanding of neurotransmitter function and potential therapeutic applications .
安全和危害
- 3-(Trifluoromethyl)quinoline-8-carboxylic acid is considered hazardous due to its potential skin and eye irritation.
- Proper protective measures should be taken during handling and storage.
未来方向
- Further research is needed to explore its potential applications beyond antimalarial activity.
- Investigate its interactions with other compounds and evaluate its pharmacological properties.
属性
IUPAC Name |
3-(trifluoromethyl)quinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)7-4-6-2-1-3-8(10(16)17)9(6)15-5-7/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVKRLUVHQGYGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449738 | |
| Record name | 3-(trifluoromethyl)quinoline-8-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(trifluoromethyl)quinoline-8-carboxylic Acid | |
CAS RN |
588702-66-3 | |
| Record name | 3-(trifluoromethyl)quinoline-8-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




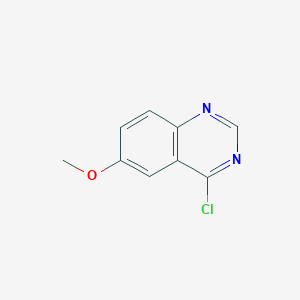
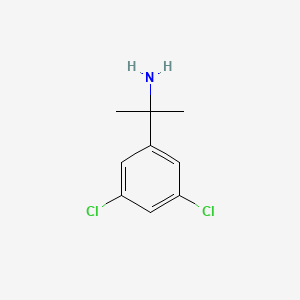
![4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl)](/img/structure/B1588997.png)
